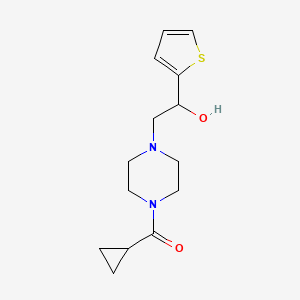

Cyclopropyl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

cyclopropyl-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c17-12(13-2-1-9-19-13)10-15-5-7-16(8-6-15)14(18)11-3-4-11/h1-2,9,11-12,17H,3-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCVCOGJFJXRDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)CC(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene boronic acid and a suitable halogenated precursor.

Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, typically using diazo compounds and transition metal catalysts.

Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, often involving condensation reactions and purification steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) in acidic or basic media.

Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.

Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts or under reflux conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Cyclopropyl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.

Biological Studies: The compound can be used to study the interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.

Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of Cyclopropyl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiophene moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The table below highlights key structural differences and similarities:

| Compound Name / ID | Core Structure | Substituents | Molecular Weight | Key Features | Reference |

|---|---|---|---|---|---|

| Target Compound | Piperazine | Cyclopropyl, 2-hydroxy-2-(thiophen-2-yl)ethyl | Not reported | Hydroxyethyl-thiophene, cyclopropyl | N/A |

| 1-(4-Chlorophenyl)cyclopropylmethanone | Piperazine | 4-Chlorophenyl, cyclopropyl | ~308 (calc.) | Chlorophenyl substituent | |

| QD8 (Compound 9) | Piperazine | Cyclopropyl, 3-(4-fluorophenyl)propoxy | ~432 (calc.) | Fluorophenyl-propoxy chain | |

| Compound 21 (Thiophen-2-yl analog) | Piperazine | Thiophen-2-yl, 4-(trifluoromethyl)phenyl | ~354 (calc.) | Trifluoromethylphenyl, thiophene | |

| (4-(5-Cyclopropyl-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone | Piperidine | Cyclopropyl-oxadiazole, thiophen-2-yl | 303.4 | Oxadiazole heterocycle |

Pharmacological Activity

- Antiparasitic Potential: The dihydroquinazoline analog () demonstrates activity against Trypanosoma brucei, likely due to the piperazine-cyclopropyl motif. The target compound’s hydroxyethyl-thiophene group may enhance selectivity or solubility compared to the chloro-quinazoline derivative .

- CNS Targets: Piperazine-thiophene analogs (e.g., Compound 21) are often explored as histamine H3 receptor ligands or dopamine modulators. The hydroxyethyl group in the target compound could improve blood-brain barrier penetration relative to non-polar substituents like trifluoromethylphenyl .

Physicochemical Properties

- Polarity: The hydroxyethyl group increases hydrophilicity compared to non-hydroxylated analogs (e.g., Compound 21). This may improve aqueous solubility but reduce membrane permeability.

- Molecular Weight : The target compound’s weight is expected to be ~350–400 g/mol, similar to QD8 (432 g/mol) and lower than the chloro-quinazoline derivative (411 g/mol) .

Structure-Activity Relationships (SAR)

- Cyclopropyl vs. Aromatic Groups : Cyclopropyl enhances metabolic stability compared to phenyl or trifluoromethylphenyl groups (evident in QD8 and Compound 21). However, aromatic substituents may improve target affinity via π-stacking [[4], [5-8]].

Stability and Toxicity

Biological Activity

Cyclopropyl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone is a compound of interest due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group and a piperazine moiety linked to a thiophene ring and a hydroxyethyl chain. The presence of the thiophene ring is particularly noteworthy as it can influence the compound's electronic properties and biological interactions.

1. Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit significant antidepressant effects. This compound may share similar mechanisms, potentially acting on serotonin and norepinephrine transporters. Studies have shown that related piperazine derivatives can enhance serotonin levels in the brain, contributing to their antidepressant effects .

2. Antimicrobial Activity

Preliminary studies suggest that compounds with thiophene structures often display antimicrobial properties. This compound's unique structure may enhance its activity against various bacterial strains. For instance, related compounds have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent activity .

3. Neuropharmacological Effects

The compound's potential neuropharmacological effects are also of interest. Research on similar piperazine derivatives has shown promise in treating neurological disorders such as anxiety and depression by modulating neurotransmitter systems . The structural characteristics of this compound may contribute to its ability to interact with these systems.

The precise mechanisms underlying the biological activities of this compound remain to be fully elucidated. However, several hypotheses can be drawn from studies on similar compounds:

- Serotonin Receptor Modulation : The compound may act as a modulator of serotonin receptors, influencing mood and anxiety levels.

- Inhibition of Bacterial Growth : The thiophene moiety could contribute to the disruption of bacterial cell membranes or interference with metabolic pathways.

- Neurotransmitter Transporter Interaction : Similar compounds have been shown to inhibit the reuptake of neurotransmitters such as dopamine and norepinephrine, suggesting a possible mechanism for enhancing mood-related effects.

Case Study 1: Antidepressant Activity

A study examining the antidepressant potential of piperazine derivatives found that certain compounds significantly increased serotonin levels in animal models. This compound was hypothesized to exhibit similar effects due to its structural analogies .

Case Study 2: Antimicrobial Efficacy

In vitro tests on related thiophene-containing compounds revealed strong antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The MIC values ranged from 20–40 µM, suggesting that this compound could be effective in similar assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.